Cas no 84-15-1 (O-Terphenyl)

O-Terphenyl structure
O-Terphenyl structure
Produktname:O-Terphenyl
CAS-Nr.:84-15-1
MF:C18H14
MW:230.303764820099
MDL:MFCD00003055
CID:34309
PubChem ID:87576043

O-Terphenyl Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1,1':2',1''-Terphenyl
    • o-Terphenyl
    • 1,2-Diphenylbenzene
    • o-Terphenyl solution
    • 2-Phenylbiphenyl
    • o-Diphenylbenzene
    • Terphenyl, chlorinated
    • Polychlorinated terphenyls
    • 1,1'-Biphenyl, 2-phenyl-
    • Caswell No. 672B
    • Polychlorinated terphenyl
    • 1,1:2,1-Terphenyl
    • EPA Pesticide Chemical Code 017802
    • W5675R7KVW
    • OIAQMFOKAXHPNH-UHFFFAOYSA-N
    • ortho-terphenyl
    • DSSTox_CID_29656
    • DSSTox_GSID_49697
    • KSC192O8D
    • 1,1':2',1''-Terphenyl; o-Terphenyl (8CI); 1,1'-Biphenyl, 2-phenyl-; 1,2-Diphenylbenzene; NSC 6809
    • EINECS 262-968-2
    • C18H14
    • Q20965201
    • TERPHENYL, O-
    • MFCD00003055
    • EINECS 201-517-6
    • W-109195
    • LS-148783
    • M-ANISIDINEHYDROCHLORIDE
    • D92285
    • LS-148786
    • CAS-84-15-1
    • EPH Extraction Surrogate Mixture 41 2000 microg/mL in Acetone
    • DTXSID1049697
    • HSDB 2538
    • 61788-33-8
    • o-Triphenyl
    • AKOS015902489
    • OIAQMFOKAXHPNH-UHFFFAOYSA-
    • o-Terphenyl, 99%
    • 1,2-Terphenyl
    • AI3-01402
    • NSC6809
    • CHEMBL3560258
    • InChI=1/C18H14/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1-14H
    • o-Terphenyl 10000 microg/mL in Dichloromethane
    • CS-W010374
    • AS-17246
    • AMY18098
    • T0019
    • DTXCID8029656
    • o-Terphenyl, analytical standard
    • CCRIS 1655
    • Terfenilos, clorados
    • 84-15-1
    • Tox21_303755
    • FT-0606432
    • UNII-W5675R7KVW
    • O-TERPHENYL (D14)
    • NSC-6809
    • NSC 6809
    • NCGC00357055-01
    • o-Terphenyl (8CI)
    • 1,1′-Biphenyl, 2-phenyl-
    • 2-Phenyl-1,1′-biphenyl
    • NS00008629
    • SY048916
    • DB-076000
    • O-Terphenyl
    • MDL: MFCD00003055
    • Inchi: 1S/C18H14/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1-14H
    • InChI-Schlüssel: OIAQMFOKAXHPNH-UHFFFAOYSA-N
    • Lächelt: C1C=CC(C2C(C3C=CC=CC=3)=CC=CC=2)=CC=1
    • BRN: 1908446

Berechnete Eigenschaften

  • Genaue Masse: 230.11000
  • Monoisotopenmasse: 230.10955
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 0
  • Schwere Atomanzahl: 18
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 206
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • XLogP3: 6
  • Topologische Polaroberfläche: 0
  • Tautomerzahl: nichts

Experimentelle Eigenschaften

  • Ionisierungspotenzial: 7.99 eV
  • Farbe/Form: Weiße prismatische Kristalle (meist hellgelb).
  • Dichte: 1.1
  • Schmelzpunkt: 56.0 to 59.0 deg-C
  • Siedepunkt: 332°C(lit.)
  • Flammpunkt: Fahrenheit: 235.4° f
    Celsius: 113° c
  • Brechungsindex: 1.5500 (estimate)
  • Löslichkeit: 1.24mg/l
  • Wasserteilungskoeffizient: Insoluble in water. Solubility in toluene is almost transparent. Sparingly soluble in lower alcohols and glycols; very soluble in common aromatic solvents.
  • PSA: 0.00000
  • LogP: 5.02060
  • λ max: 233(Cyclohexane)(lit.)
  • Dampfdruck: 0.0±0.3 mmHg at 25°C
  • Löslichkeit: Löslich in Aceton, Chloroform und Benzol, unlöslich in Wasser
  • Farbe/Form: 10000 μg/mL in dichloromethane

O-Terphenyl Sicherheitsinformationen

O-Terphenyl Zolldaten

  • HS-CODE:2902909090
  • Zolldaten:

    China Zollkodex:

    2902909090

    Übersicht:

    29029090. Andere aromatische Kohlenwasserstoffe. MwSt:17,0%.Steuerrückerstattungssatz:9.0%. Regulierungsbedingungen:nichts.MFN-Tarif:2.0%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponenten

    Zusammenfassung:

    29029090 andere aromatische Kohlenwasserstoffe. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:2.0%.General tariff:30.0%

O-Terphenyl Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044549-10g
1,1':2',1''-Terphenyl
84-15-1 98%
10g
¥38.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044549-25g
1,1':2',1''-Terphenyl
84-15-1 98%
25g
¥70.00 2024-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
GV234-100g
O-Terphenyl
84-15-1 99.0%(GC)
100g
¥459.0 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O84430-25g
1,1:2,1-Terphenyl
84-15-1
25g
¥159.0 2021-09-08
eNovation Chemicals LLC
D131607-100g
O-TERPHENYL
84-15-1 97%
100g
$150 2024-05-23
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R009782-25g
O-Terphenyl
84-15-1 99%
25g
¥84 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R009782-500g
O-Terphenyl
84-15-1 99%
500g
¥1667 2024-05-21
Alichem
A019112456-1000g
1,1':2',1''-Terphenyl
84-15-1 95%
1000g
$490.35 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O84431-500mg
1,1:2,1-Terphenyl
84-15-1
500mg
¥198.0 2021-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
47580-U
O-Terphenyl
84-15-1 certified reference material, 10000μg/mL in dichloromethane
1ML
¥802.06 2022-02-22

O-Terphenyl Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Palladium (complexes with polymers) Solvents: Isopropanol ,  Ethyl acetate ,  Water ;  1 s, 70 °C
Referenz
Palladium membrane-installed microchannel devices for instantaneous Suzuki-Miyaura cross-coupling
Yamada, Yoichi M. A.; Watanabe, Toshihiro; Beppu, Tomohiko; Fukuyama, Naoshi; Torii, Kaoru; et al, Chemistry - A European Journal, 2010, 16(37), 11311-11319

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethyl sulfoxide ,  Water ;  rt; 1 h, rt
1.2 Catalysts: Tricyclohexylphosphine ,  Palladium chloride ;  rt; rt → 80 °C; 3 h, 80 °C; 80 °C → rt
Referenz
Cross-coupling of triallyl(aryl)silanes with aryl bromides and chlorides: An alternative convenient biaryl synthesis
Sahoo, Akhila K.; Oda, Takuro; Nakao, Yoshiaki; Hiyama, Tamejiro, Advanced Synthesis & Catalysis, 2004, 346(13-15), 1715-1727

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Palladium diacetate ,  2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Toluene ;  7 - 8 h, 90 °C
Referenz
Buchwald ligand-assisted Suzuki cross-coupling of polychlorobenzenes
Vasil'ev, Andrei A.; Burukin, Alexander S.; Zhdankina, Galina M.; Zlotin, Sergei G., Mendeleev Communications, 2021, 31(3), 400-402

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-4)-Chloro[2-[(diphenylphosphino-κP)amino]-6-(1H-pyrazol-1-yl-κN2)phenyl-κC… Solvents: Water ;  2 h, 100 °C
Referenz
A nonsymmetric pincer-type palladium catalyst in Suzuki, Sonogashira, and Hiyama couplings in neat water
Ines, Blanca; SanMartin, Raul; Churruca, Fatima; Dominguez, Esther; Urtiaga, Miren Karmele; et al, Organometallics, 2008, 27(12), 2833-2839

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ;  60 min
Referenz
The impact of the physical state and the reaction phase in the direct mechanocatalytic Suzuki-Miyaura coupling reaction
Yoo, Kwangho; Fabig, Sven; Graetz, Sven; Borchardt, Lars, Faraday Discussions, 2023, 241, 206-216

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: Styrene-4-vinylbenzyl chloride copolymer (reaction products with diphenylphosphine and complex with palladium) Solvents: Toluene ,  Water ;  90 min, 100 °C
Referenz
An Efficient and Reusable Palladium Catalyst Supported on a Rasta Resin for Suzuki-Miyaura Cross-Couplings
Diebold, Carine; Becht, Jean-Michel; Lu, Jinni; Toy, Patrick H.; Le Drian, Claude, European Journal of Organic Chemistry, 2012, 2012(5), 893-896

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: (SP-4-1)-[7,9-Bis[2,6-bis(1-methylethyl)phenyl]-7,9-dihydro-8H-acenaphth[1,2-d]i… Solvents: tert-Butanol ;  24 h, 80 °C
Referenz
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates
Tu, Tao; Sun, Zheming; Fang, Weiwei; Xu, Mizhi; Zhou, Yunfei, Organic Letters, 2012, 14(16), 4250-4253

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Hydrochloric acid ,  Palladium chloride Solvents: 1,4-Dioxane ;  12 h, 120 °C
Referenz
Exploring the coordination confinement effect of divalent palladium/zero palladium doped polyaniline-networking: As an excellent-performance nanocomposite catalyst for C-C coupling reactions
Wang, Gang; Wu, Zhiqiang; Liang, Yanping; Liu, Wanyi; Zhan, Haijuan; et al, Journal of Catalysis, 2020, 384, 177-188

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… ;  10 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Fast, greener and scalable direct coupling of organolithium compounds with no additional solvents
Pinxterhuis, Erik B.; Giannerini, Massimo; Hornillos, Valentin; Feringa, Ben L., Nature Communications, 2016, 7,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Tetraamminedichloropalladium(2+) Solvents: Dimethylacetamide ,  Water ;  15 min, 100 °C
Referenz
Pd-loaded NaY zeolite as a highly active catalyst for ligandless Suzuki-Miyaura reactions of aryl halides at low Pd loadings under aerobic conditions
Durgun, Gulay; Aksin, Ozge; Artok, Levent, Journal of Molecular Catalysis A: Chemical, 2007, 278(1-2), 189-199

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Catalysts: Silver triflate ,  Chloro(triphenylphosphine)gold Solvents: Dichloromethane ;  5 min, rt
1.2 Solvents: Dichloromethane ;  5 min, rt
Referenz
Gold(I)-Catalyzed Cycloisomerization of Enynes Containing Cyclopropenes
Li, Changkun; Zeng, Yi; Zhang, Hang; Feng, Jiajie; Zhang, Yan; et al, Angewandte Chemie, 2010, 49(36), 6413-6417

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-[N,N-Bis[(diphenylphosphino-κP)methyl]-2-(trifluoromethyl)benzenamine]d… Solvents: Dimethylformamide ,  Water ;  7 h, 80 °C
Referenz
Synthesis, characterization and catalytic activity of new aminomethyldiphosphine-Pd(II) complexes for Suzuki cross-coupling reaction
Keles, Mustafa; Y□lmaz, Mustafa Kemal, Applied Organometallic Chemistry, 2014, 28(2), 91-94

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate ,  Oxygen Catalysts: Palladium acetylacetonate ,  3,9-Bis[2,6-bis(1,1-dimethylethyl)-4-methylphenyl]-2,4,8,10-tetraoxa-3,9-diphosp… Solvents: 1,4-Dioxane ,  Water ;  12 h, 90 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Suzuki-Miyaura coupling reactions using phosphite ligands
Jang, Mihee; Jo, Youngshin; Oh, Il-Kwon; Jung, Hyun Min; Lee, Sunwoo, Synthesis, 2009, (12), 2073-2075

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethyl sulfoxide ,  Water ;  1 h, rt
1.2 Catalysts: Tricyclohexylphosphine ,  Palladium chloride Solvents: Dimethyl sulfoxide ,  Water ;  3 h, 80 °C
1.3 Reagents: Water Solvents: Dimethyl sulfoxide ,  Water
Referenz
Triallyl(aryl)silanes serve as a convenient agent for silicon-based cross-coupling reaction of aryl halides
Nakao, Yoshiaki; Oda, Takuro; Sahoo, Akhila K.; Hiyama, Tamejiro, Journal of Organometallic Chemistry, 2003, 687(2), 570-573

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium (complexes with an oxidized pillar[5]arene-p-xylylene dichloride copolymer) ,  2351175-01-2 Solvents: Ethanol ,  Water ;  1 h, 80 °C
Referenz
Pillarquinone-Based Porous Polymer for a Highly-Efficient Heterogeneous Organometallic Catalysis
Lan, Shang; Yang, Xuan; Shi, Kejia; Fan, Rong; Ma, Da, ChemCatChem, 2019, 11(12), 2864-2869

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